Promethazine hydrochloride

Overview

Description

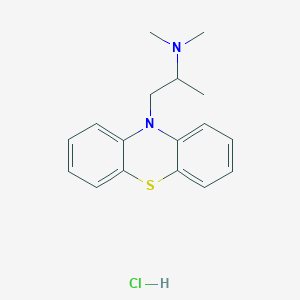

Promethazine hydrochloride (C₁₇H₂₀N₂S·HCl) is a first-generation phenothiazine derivative with antihistaminic, antiemetic, and sedative properties. It acts as a potent H₁-receptor antagonist and exhibits moderate anticholinergic and antidopaminergic activity . Approved for treating allergies, motion sickness, and postoperative nausea, it is also used off-label for sedation and anxiety management . The compound is available in oral syrups, tablets, and injectable formulations, with pharmacokinetic studies demonstrating rapid absorption (Tₘₐₓ: 2–3 hours) and a plasma half-life of 9–16 hours . Its solubility in water (1:0.6) and ethanol (1:9) facilitates diverse pharmaceutical formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of promethazine hydrochloride involves several steps:

Reaction of diethylamine and epoxypropane: This reaction produces 1-diethylamino-2-propanol.

Reaction of 1-diethylamino-2-propanol with thionyl chloride and toluene: This step yields 1-diethylamino-2-chloropropane.

Reaction of 1-diethylamino-2-chloropropane with phenothiazine: This produces crude promethazine.

Purification and salification: The crude promethazine is purified and then reacted with hydrochloric acid to form this compound

Industrial Production Methods: In industrial settings, the production of high-purity this compound involves controlling raw material dosages, reaction temperatures, and pH levels. The process includes steps such as refluxing, neutralization, crystallization, and salification to ensure high yield and purity .

Chemical Reactions Analysis

Oxidation Reactions

Promethazine hydrochloride undergoes oxidation under ambient and controlled conditions, leading to structural modifications and degradation:

Thermal Decomposition

Heating this compound above its melting point (~222°C) or under pyrolytic conditions yields toxic byproducts:

Hydrolytic Degradation

Aqueous stability is pH-dependent, with accelerated degradation in alkaline environments:

Photochemical Reactions

Light exposure triggers photolysis, leading to structural rearrangements:

Incompatibility Reactions

This compound reacts with common pharmaceutical excipients and therapeutic agents:

Reduction Reactions

Limited studies suggest reversible sulfoxide reduction under specific conditions:

| Reducing Agent | Conditions | Products | Efficiency | Sources |

|---|---|---|---|---|

| NaBH₄ | Aqueous ethanol, 25°C | Promethazine (free base) | Partial (~40%) |

Metabolic Biotransformation

While primarily pharmacological, hepatic metabolism mirrors chemical reactivity:

Key Stability Considerations for Pharmaceutical Formulations

- Storage : Protect from light, moisture, and oxygen; store at 15–30°C in airtight containers.

- Incompatibilities : Avoid co-formulation with alkaline agents, oxidizing drugs, or metal ions.

- Degradation Monitoring : UV-Vis spectrophotometry and HPLC are standard for detecting sulfoxides and hydrolytic products .

Scientific Research Applications

Pharmacological Properties

Promethazine acts primarily as an H1 receptor antagonist, blocking histamine's effects, which leads to its anti-allergic and sedative properties. It also exhibits anticholinergic effects and interacts with multiple neurotransmitter systems, making it versatile in treating various conditions.

Key Pharmacological Actions:

- Antihistamine : Reduces allergic symptoms such as itching and swelling.

- Antiemetic : Prevents nausea and vomiting associated with motion sickness, surgery, and chemotherapy.

- Sedative : Induces sleepiness and is used preoperatively to calm patients.

- Anticholinergic : Provides relief from muscle spasms and gastrointestinal discomfort.

Medical Applications

- Allergic Reactions :

- Nausea and Vomiting :

- Sedation :

- Dermatological Uses :

- Cough Suppression :

Innovative Formulations

Recent research has focused on improving the delivery and efficacy of PMZ through novel formulations:

- Taste Masking Techniques : Using l-arginine to mask the taste of PMZ in pediatric formulations has shown promising results, enhancing patient compliance .

- Transdermal Delivery Systems : These systems aim to minimize side effects associated with oral administration while providing effective antiemetic relief .

Case Study 1: Pediatric Use

A study involving children undergoing surgery demonstrated that preoperative administration of PMZ significantly reduced postoperative nausea compared to a placebo group. This finding supports its role as an effective antiemetic in pediatric anesthesia protocols.

Case Study 2: Allergic Dermatitis

In a clinical trial assessing the efficacy of topical PMZ in patients with allergic dermatitis, participants reported a marked reduction in pruritus (itching) and inflammation after two weeks of treatment. The study highlighted PMZ's potential as an alternative treatment for skin allergies.

Safety Profile

While PMZ is generally well-tolerated, it can cause side effects such as sedation, dry mouth, and dizziness. The risk of severe adverse reactions increases when combined with other central nervous system depressants. Therefore, careful monitoring is essential when prescribing PMZ, especially in vulnerable populations such as the elderly or those with pre-existing conditions.

Mechanism of Action

Promethazine hydrochloride exerts its effects by antagonizing several receptors:

Histamine H1 receptors: It blocks these receptors, preventing the action of histamine and thereby reducing allergic symptoms.

Dopamine receptors: Promethazine has weak antagonistic effects on dopamine receptors, contributing to its antiemetic properties.

Muscarinic receptors: It also has anticholinergic effects, which contribute to its sedative properties.

Comparison with Similar Compounds

Promethazine hydrochloride shares structural and functional similarities with other phenothiazines and antihistamines. Below is a detailed comparison:

Chemical Structure and Receptor Affinity

Key Differences :

- Promethazine’s ethylamine side chain enhances H₁ selectivity over dopamine D₂ receptors, unlike chlorpromazine, which has stronger antipsychotic effects due to D₂ affinity .

- Diphenhydramine, a non-phenothiazine antihistamine, lacks antidopaminergic activity, reducing sedation compared to promethazine .

Therapeutic and Pharmacokinetic Profiles

Research Findings :

- Promethazine’s anticalmodulin activity (IC₅₀: 35 µM) is weaker than chlorpromazine (IC₅₀: 8 µM), correlating with reduced extrapyramidal side effects .

- In microemulsion formulations, promethazine exhibits non-Fickian release kinetics (diffusion exponent n = 0.72), unlike chlorpromazine’s Fickian release, due to surfactant interactions .

Analytical Method Performance

Notes:

- Promethazine and chlorpromazine are often co-analyzed via chemometric methods due to overlapping UV spectra, but differential oxidation rates allow resolution .

Research and Clinical Insights

- Formulation Stability : this compound degrades into sulfoxide derivatives in aqueous solutions, requiring pH-controlled formulations (pH 3–5) .

- Drug Interactions : Co-administration with hydromorphone HCl in cassette pumps showed 21-day chemical compatibility, critical for palliative care .

Regulatory and Quality Standards

Biological Activity

Promethazine hydrochloride is a first-generation antihistamine with a range of biological activities, primarily acting as an H1 receptor antagonist. This compound is used therapeutically for various conditions including allergic reactions, nausea, and as a sedative. Its multifaceted pharmacological profile stems from its interaction with several neurotransmitter systems, making it significant in both clinical and research contexts.

Promethazine exerts its effects through multiple mechanisms:

- H1 Receptor Antagonism : It blocks the action of histamine at H1 receptors, alleviating allergic symptoms such as itching and sneezing.

- Dopaminergic Activity : Promethazine acts as an antagonist at mesolimbic dopamine receptors, which contributes to its antiemetic properties and sedation effects .

- Anticholinergic Properties : The drug also exhibits anticholinergic activity by blocking muscarinic receptors, which can lead to side effects like dry mouth and blurred vision .

- NMDA Receptor Antagonism : Recent studies indicate that promethazine acts as a selective non-competitive antagonist at NMDA receptors, potentially enhancing its sedative effects .

Pharmacokinetics

Promethazine's pharmacokinetic profile includes:

- Bioavailability : Oral bioavailability is approximately 25% due to first-pass metabolism.

- Volume of Distribution : Approximately 970 L or 30 L/kg, indicating extensive tissue distribution .

- Protein Binding : Highly protein-bound (93%), primarily to albumin.

- Metabolism : Metabolized mainly to promethazine sulfoxide and desmethylpromethazine via CYP2D6 enzymes .

- Half-life : The elimination half-life ranges from 12 to 15 hours, allowing for prolonged effects.

Clinical Applications

Promethazine is utilized in various clinical scenarios:

- Allergic Conditions : Effective in treating allergic reactions, including urticaria and rhinitis.

- Nausea and Vomiting : Commonly prescribed for nausea associated with surgery and chemotherapy. It is also used off-label for nausea during pregnancy .

- Sedation : Administered as a sedative prior to surgical procedures or for patients requiring sleep aids .

Adverse Effects

The use of promethazine is associated with several adverse effects:

- CNS Effects : Drowsiness, dizziness, and potential respiratory depression are significant concerns, especially in vulnerable populations such as the elderly or those with respiratory conditions .

- Anticholinergic Effects : Dry mouth, constipation, urinary retention, and blurred vision may occur due to its anticholinergic properties .

- Overdose Risks : Symptoms of overdose can include severe CNS depression, hypotension, and convulsions. Management typically involves symptomatic treatment .

Case Study 1: Promethazine in Motion Sickness

A study evaluated the efficacy of promethazine in preventing motion sickness among travelers. Patients receiving promethazine reported a significant reduction in nausea compared to placebo groups. The results indicated that promethazine could be an effective preventive measure against motion sickness due to its central action on the vomiting center .

Case Study 2: Use in Pediatric Patients

In another case study involving pediatric patients undergoing surgery, promethazine was administered preoperatively. The results showed that children receiving promethazine experienced less postoperative nausea and vomiting compared to those who did not receive the medication. This highlights its utility in pediatric anesthesia protocols .

Research Findings

Recent research has expanded the understanding of promethazine’s biological activity:

- A systematic review highlighted its role in managing atopic dermatitis when combined with other treatments. The review suggested that promethazine might reduce pruritus effectively in patients with eczema .

- Pharmacogenomic studies have explored how genetic variations affect individual responses to promethazine, particularly regarding its sedative effects and the risk of adverse reactions. Variants in genes related to drug metabolism (e.g., CYP2D6) were found to influence therapeutic outcomes significantly .

Summary Table of Biological Activities

| Activity | Mechanism | Clinical Application |

|---|---|---|

| Antihistaminic | H1 receptor antagonism | Allergic reactions |

| Anti-emetic | Dopamine receptor antagonism | Nausea and vomiting |

| Sedative | NMDA receptor antagonism | Preoperative sedation |

| Anticholinergic | Muscarinic receptor antagonism | Reducing secretions |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling promethazine hydrochloride in laboratory settings?

- Methodological Answer :

- Handling : Use nitrile rubber gloves (tested against degradation and penetration time) and wear long-sleeved protective clothing to avoid skin contact . Ensure adequate ventilation to minimize inhalation risks, especially during prolonged exposure .

- Storage : Store in tightly sealed containers in a well-ventilated, locked area to prevent unauthorized access . Avoid exposure to direct sunlight, as light-sensitive degradation products may form .

- Waste Disposal : Collect waste in airtight containers and dispose via approved hazardous waste facilities to prevent environmental contamination (e.g., aquatic toxicity concerns) .

Q. What analytical techniques are commonly used to quantify this compound in pharmaceutical formulations?

- Methodological Answer :

- UV-Vis and IR Spectrophotometry : Dissolve samples in water or methanol and measure absorbance at specific wavelengths (e.g., 249 nm for UV). Confirm identity via IR spectra matching .

- Chromatography : Use reverse-phase HPLC with a C18 column and mobile phases like acetonitrile:phosphate buffer (pH 2.4) for separation from degradation products .

- Capillary Electrophoresis (CE) : Optimize buffer conditions (e.g., 80 mmol/L SDS, 20 mmol/L NaH2PO4, pH 2.4) for simultaneous quantification with other drugs like codeine phosphate .

Q. How can researchers assess the purity of this compound samples?

- Methodological Answer :

- Clarity Test : Dissolve 1.0 g in 10 mL water; a clear, colorless solution confirms absence of insoluble impurities .

- Heavy Metal Analysis : Use USP Method 2, where the sample is treated with sulfide reagent and compared to a lead standard (≤20 ppm) .

- pH Verification : Ensure a 1:10 aqueous solution has a pH between 4.0–5.5 to confirm stability and ionic form .

Advanced Research Questions

Q. How can degradation products of this compound be identified and quantified in aqueous solutions?

- Methodological Answer :

- Column Chromatography : Separate degradation products using silica gel columns with a chloroform:methanol gradient. Detect via UV at 254 nm and confirm structures using mass spectrometry .

- Resonance Rayleigh Scattering (RRS) : React degradation products with ammonium molybdate to form ion-association complexes. Measure RRS intensity at 365 nm with detection limits as low as 4.5 μg/L .

Q. What parameters optimize the electrochemical detection of this compound in complex matrices?

- Methodological Answer :

- Electrode Modification : Use a (SiPy<sup>+</sup>Cl<sup>−</sup>/CuTsPc)5 layer-by-layer film to enhance sensitivity .

- Square-Wave Voltammetry : Set frequency to 100 s<sup>−1</sup>, amplitude to 40 mV, and step potential to 2 mV. The oxidation peak at 0.79 V provides a linear range of 0.03–2.4 mg/L, with a detection limit of 8.71 × 10<sup>−9</sup> mol/L .

Q. How can drug-drug interaction studies between this compound and CNS depressants be designed in vitro?

- Methodological Answer :

- Receptor Binding Assays : Use radiolabeled ligands (e.g., [<sup>3</sup>H]-GABA) to assess competitive inhibition at GABAA or NMDA receptors .

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry when promethazine is titrated with opioids or benzodiazepines .

- CYP450 Inhibition Studies : Incubate promethazine with human liver microsomes and probe substrates (e.g., CYP2D6) to evaluate metabolic interactions via LC-MS/MS .

Q. What strategies mitigate environmental risks during laboratory-scale synthesis of this compound?

- Methodological Answer :

- Waste Containment : Use spill trays and vacuum systems to collect airborne particles. Avoid draining aqueous waste into sewers; instead, neutralize with sodium bicarbonate before disposal .

- Green Chemistry Approaches : Replace chlorinated solvents (e.g., chloroform) with methanol-water mixtures for recrystallization to reduce toxicity .

- Biodegradation Screening : Test microbial consortia from activated sludge for promethazine breakdown efficiency under aerobic conditions .

Q. Tables for Key Data

| Degradation Product | Identification Method | Key Parameter |

|---|---|---|

| Sulfoxide Derivatives | HPLC-UV/IR | Retention time shift |

| Quinone Imines | RRS Spectroscopy | Scattering at 365 nm |

Properties

IUPAC Name |

N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2S.ClH/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;/h4-11,13H,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXPDBLUZJRXNNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2S.ClH, C17H21ClN2S | |

| Record name | PROMETHAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20957 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021192 | |

| Record name | Promethazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Promethazine hydrochloride is an odorless white to faint yellow crystalline powder. Bitter taste. A 10% solution in water has a pH of 3.5-5.0. (NTP, 1992) | |

| Record name | PROMETHAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20957 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992) | |

| Record name | PROMETHAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20957 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

58-33-3 | |

| Record name | PROMETHAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20957 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Promethazine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Promethazine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PROMETHAZINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757301 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PROMETHAZINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231688 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10H-Phenothiazine-10-ethanamine, N,N,.alpha.-trimethyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Promethazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Promethazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.341 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROMETHAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R61ZEH7I1I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

446 to 450 °F (decomposes) (NTP, 1992) | |

| Record name | PROMETHAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20957 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.